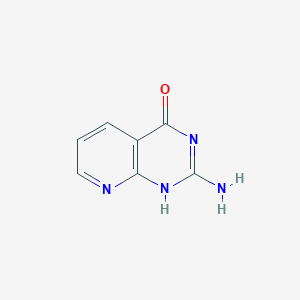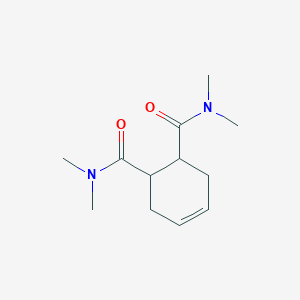
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide, also known as TMC-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMC-1 is a cyclic amide that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have also been studied extensively.
作用機序
The mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide in laboratory experiments is its stability, which allows for reproducible results. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is also easily synthesized and readily available. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide. One direction is the development of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide-based metal-organic frameworks with improved gas storage and separation properties. Another direction is the synthesis of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in the treatment of various diseases.
合成法
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using different methods, including the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea and carbonyldiimidazole in a solvent such as dichloromethane. The yield of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide using these methods is around 50-70%.
科学的研究の応用
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been studied as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a ligand for the synthesis of transition metal complexes with potential applications in asymmetric catalysis.
特性
CAS番号 |
39214-27-2 |
|---|---|
製品名 |
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide |
分子式 |
C12H20N2O2 |
分子量 |
224.3 g/mol |
IUPAC名 |
1-N,1-N,2-N,2-N-tetramethylcyclohex-4-ene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)11(15)9-7-5-6-8-10(9)12(16)14(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChIキー |
KZQJFRFIKAVJBF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
正規SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



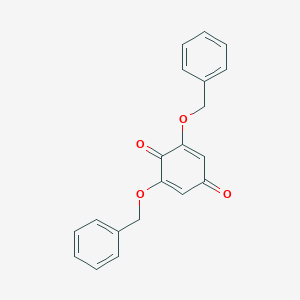
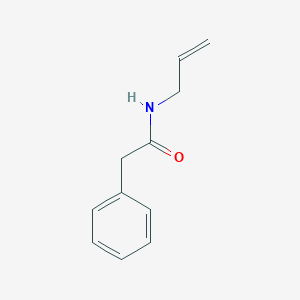
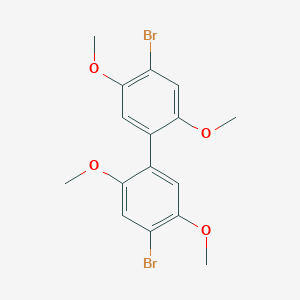
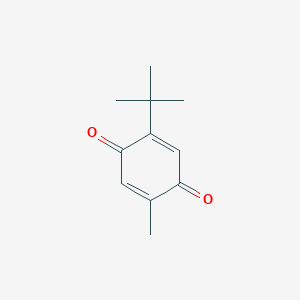
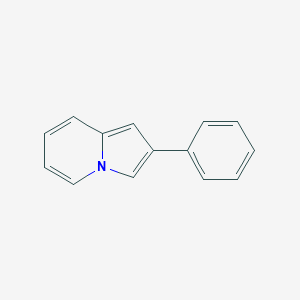
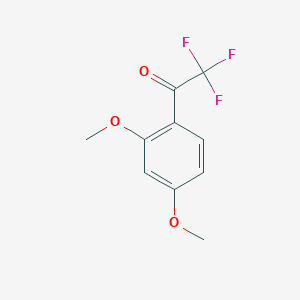
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
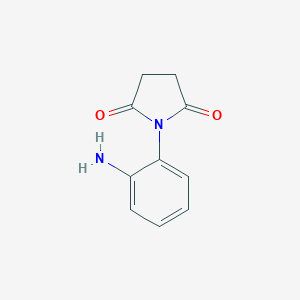
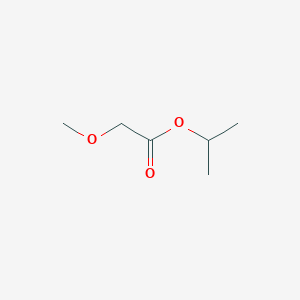
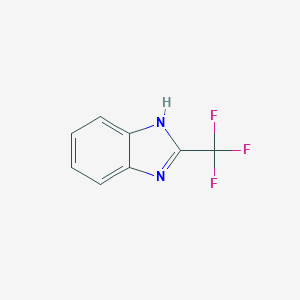
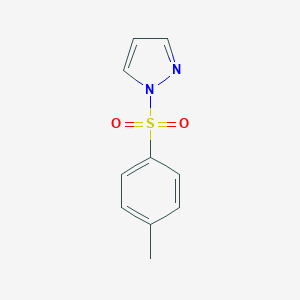
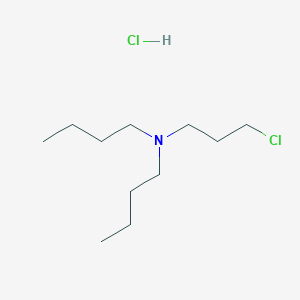
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
